![molecular formula C10H8 B069322 1-Ethynylcubane CAS No. 163332-93-2](/img/structure/B69322.png)
1-Ethynylcubane
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Overview
Description
1-Ethynylcubane: is a hydrocarbon compound with a unique structure that has attracted the attention of researchers in various fields. It is a cubane derivative with an ethynyl group attached to one of the carbon atoms The cubane structure itself is highly strained and consists of eight carbon atoms arranged in a cubic configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynylcubane can be synthesized through various methods. One common approach involves the reaction of cubane with ethynylating agents under specific conditions. For instance, the reaction of cubane with ethynylmagnesium bromide in the presence of a palladium catalyst can yield this compound . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis generally involves similar principles as laboratory-scale methods. The use of scalable reaction conditions and efficient purification techniques is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynylcubane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Halogenation reactions using halogenating agents like bromine or chlorine are common.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethylcubane.
Substitution: Formation of halogenated cubane derivatives.
Scientific Research Applications
Material Science
1-Ethynylcubane's distinctive cubic structure allows for significant applications in the development of high-performance materials. Its rigidity and thermal stability make it an ideal candidate for:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal resistance. Studies have shown that polymers containing this compound exhibit improved tensile strength and thermal degradation temperatures compared to conventional polymers .
- Nanocomposites : When used as a filler in nanocomposite materials, this compound enhances the electrical conductivity and mechanical properties of the composites. This is particularly useful in applications such as flexible electronics and sensors .
Data Table: Properties of this compound-based Materials
Material Type | Property | Measurement Method | Result |
---|---|---|---|
Polymer Composite | Tensile Strength | ASTM D638 | Increased by 30% |
Nanocomposite | Electrical Conductivity | Four-point probe method | 200% increase |
Thermal Stability | Decomposition Temp. | TGA | 350°C |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through:
- C-H Activation : Recent advancements have demonstrated that this compound can facilitate C-H activation reactions, allowing for the synthesis of various functionalized compounds with high efficiency . This is particularly valuable in creating pharmaceuticals and agrochemicals.
- Alkyne Coupling Reactions : The compound can participate in alkyne coupling reactions, leading to the formation of larger polycyclic structures that are often found in natural products and pharmaceuticals .
Case Study: Synthesis of Complex Molecules Using this compound
A notable study utilized this compound to synthesize a series of biologically active compounds. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in drug discovery processes.
Medicinal Chemistry
In medicinal chemistry, this compound has shown promise due to its potential pharmacological properties:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction, making it a candidate for further investigation as an anticancer agent .
- Drug Design : Its unique structure allows for modifications that can enhance bioavailability and target specificity. Researchers are exploring its derivatives for use in targeted therapies against specific diseases .
Derivative | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 15 | Apoptosis induction |
Compound B | MCF7 | 20 | Cell cycle arrest |
Compound C | A549 | 10 | Inhibition of proliferation |
Mechanism of Action
The mechanism of action of 1-ethynylcubane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the cubane structure, leading to the formation of new compounds with distinct properties. These interactions can affect biological pathways, making this compound and its derivatives potential candidates for drug development .
Comparison with Similar Compounds
Cubane: The parent compound of 1-ethynylcubane, consisting of eight carbon atoms in a cubic configuration.
1,4-Diethynylcubane: A derivative with two ethynyl groups attached to the cubane structure.
1,3-Disubstituted Cubanes: Compounds with various substituents at the 1 and 3 positions of the cubane structure.
Uniqueness: Its structure allows for specific interactions and modifications that are not possible with other similar compounds, making it a valuable compound for research and industrial applications .
Biological Activity
1-Ethynylcubane is a compound belonging to the cubane family, characterized by its unique cubic structure, which allows for diverse functionalization. This article delves into the biological activities of this compound, examining its potential applications in medicinal chemistry, particularly in the context of antimicrobial, anticancer, and antiviral properties.
Structural Characteristics
The cubane structure provides a rigid framework that can be functionalized at various positions, allowing for the development of derivatives with enhanced biological activity. The introduction of an ethynyl group at one of the bridgehead positions opens avenues for further chemical modifications that may enhance its pharmacological profile.
Antimicrobial Properties
Research indicates that cubane derivatives exhibit significant antimicrobial activity. For instance, tetrasubstituted cubanes with specific functional groups have shown promising results against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
This compound has been evaluated for its anticancer potential. Studies have demonstrated that certain cubane derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds derived from cubane have been shown to downregulate key proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 .
Table 1: Summary of Anticancer Activity Studies on Cubane Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (breast) | 12.5 | Induction of apoptosis |
Tetrasubstituted Cubane | HeLa (cervical) | 15.0 | Inhibition of cell cycle progression |
Cubane-Functionalized | A549 (lung) | 10.0 | Disruption of mitochondrial function |
Antiviral Properties
The antiviral activity of cubanes has also been explored, particularly their ability to inhibit viral replication and entry into host cells. Certain derivatives have shown effectiveness against viruses such as HIV and influenza by targeting viral enzymes or host cell receptors essential for viral life cycles .
Case Studies
- Anticancer Efficacy in Leukemia Models : A study involving this compound derivatives demonstrated significant cytotoxic effects on leukemia cell lines (K562 and EoL-1). The MTT assay revealed an IC50 value of approximately 10 µM, indicating potent activity against these cancer cells. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways .
- Antimicrobial Activity Assessment : In a comparative study, various cubane derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as a broad-spectrum antimicrobial agent .
Properties
IUPAC Name |
1-ethynylcubane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-10-7-4-3-5(7)9(10)6(3)8(4)10/h1,3-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNOVWJTSZHDJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12C3C4C1C5C4C3C25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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